

An In-depth Technical Guide to the Physicochemical Properties of N-(Methyl)mercaptoacetamide

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Compound of Interest

Compound Name: *N-(Methyl)mercaptoacetamide*

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Introduction: **N-(Methyl)mercaptoacetamide** (CAS No: 20938-74-3) is a sulfur-containing organic compound belonging to the mercaptoacetamide class. It is recognized for its role as a mild reducing agent, capable of reacting with methionine sulfoxide moieties, and its utility in the study of metalloprotein structures and interactions. This technical guide provides a comprehensive overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and presents a logical workflow for property characterization.

Physicochemical Properties of N-(Methyl)mercaptoacetamide

The fundamental physicochemical data for **N-(Methyl)mercaptoacetamide** are summarized below. It is noteworthy that while some suppliers describe the compound as a "clear colorless liquid,"^{[1][2]} a reported melting point of 58°C suggests it exists as a solid at standard ambient temperature and pressure.^[1]

Property	Value	Reference(s)
IUPAC Name	2-mercapto-N-methylacetamide	[2]
CAS Number	20938-74-3	[1]
Molecular Formula	C ₃ H ₇ NOS	[2]
Molecular Weight	105.16 g/mol	[2][3]
Physical State	Solid (Melting Point 58°C); sometimes described as a liquid	[1][2]
Appearance	Clear, colorless	[1][2]
Melting Point	58 °C	[1]
Boiling Point	83-85 °C at 0.3 mmHg	[1]
Density	1.19 g/mL at 20 °C	[1]
Water Solubility	56 g/L at 25 °C	[2]
pKa (Thiol)	8.12 ± 0.10 (Predicted)	[1][2]
Refractive Index	n _{20/D} 1.523	[1]
Vapor Pressure	0.00411 mmHg at 25 °C	
Flash Point	122.6 °C	
SMILES String	CNC(=O)CS	
InChI Key	NSJNRJYQQPRCLF-UHFFFAOYSA-N	

Experimental Protocols for Property Determination

The determination of the physicochemical properties of chemical substances like **N-(Methyl)mercaptoacetamide** is standardized by internationally recognized methods, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different laboratories.

1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the temperature of the solid-to-liquid phase transition.^{[4][5][6]}

- Principle: A small, purified sample of the substance is heated at a controlled rate, and the temperature range from the initial collapse of the solid to complete liquefaction is recorded.
- Methodology (Capillary Method):
 - A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end.
 - The capillary is placed in a heated bath (liquid or metal block) adjacent to a calibrated thermometer.
 - The bath is heated slowly and uniformly (e.g., at a rate of 1°C per minute) near the expected melting point.
 - The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
- Other applicable methods include: Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), which measure the heat flow associated with the phase transition.^[4]

2. Boiling Point (OECD Guideline 103)

This protocol details methods for determining the boiling point of liquids that are chemically stable at this temperature.^{[7][8][9]}

- Principle: The boiling point is the temperature at which the vapor pressure of a substance equals the surrounding atmospheric pressure.^[7]
- Methodology (Dynamic Method):
 - The substance is placed in a suitable apparatus, and the pressure is gradually reduced while the substance is stirred at a constant temperature.

- The pressure at which boiling begins is recorded.
- This process is repeated at several different temperatures.
- A vapor pressure-temperature curve is plotted, and the boiling point at standard pressure (101.325 kPa) is determined by interpolation.
- Other applicable methods include: Ebulliometry, the distillation method, and the Siwoloboff method.^[7] For high-boiling substances, determination under reduced pressure (as reported in the table) is standard practice.

3. Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the saturation mass concentration of a substance in water.^{[10][11][12]}

- Principle: A solution or dispersion of the substance in water is agitated until equilibrium is reached at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined.
- Methodology (Flask Method - suitable for solubilities > 10⁻² g/L):
 - An excess amount of the test substance is added to a flask containing purified water.
 - The flask is agitated at a constant temperature (e.g., 20-25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).^{[10][13]}
 - The mixture is then centrifuged or filtered to separate the undissolved solid.
 - The concentration of **N-(Methyl)mercaptoacetamide** in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4. Partition Coefficient (n-octanol/water) - LogP (OECD Guideline 107)

The LogP value is a measure of a compound's hydrophobicity and is critical for predicting its environmental fate and pharmacokinetic properties.^{[13][14][15]}

- Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[13]
- Methodology (Shake Flask Method - for logP values between -2 and 4):
 - A small amount of the test substance is dissolved in either n-octanol or water (whichever is more suitable).
 - This solution is added to a vessel containing a known volume of the other solvent (both solvents are pre-saturated with each other).
 - The vessel is shaken vigorously at a constant temperature until equilibrium is established.
 - The phases are separated, typically by centrifugation.
 - The concentration of the substance in both the n-octanol and water phases is measured using an appropriate analytical method.
 - The partition coefficient (P) is calculated as $P = C_{\text{octanol}} / C_{\text{water}}$, and the result is expressed as logP.

5. Dissociation Constant - pKa (OECD Guideline 112)

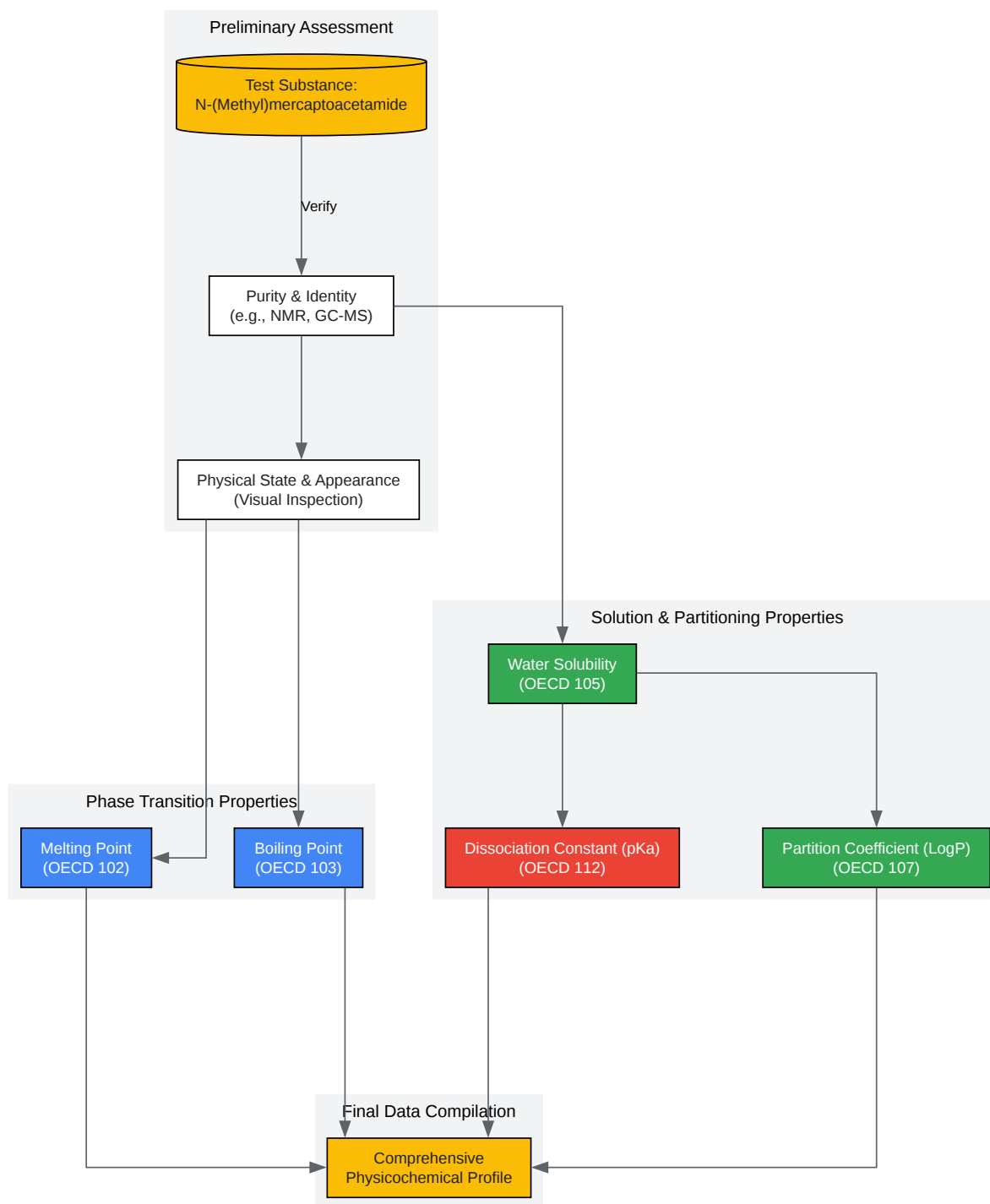
This guideline describes methods for determining the dissociation constant of substances that behave as acids or bases in water.[16][17][18] For **N-(Methyl)mercaptoacetamide**, the thiol group (-SH) is weakly acidic.

- Principle: The pKa is determined by measuring the pH of a solution while systematically changing the ratio of the ionized and non-ionized forms of the substance.
- Methodology (Titration Method):
 - A precise amount of **N-(Methyl)mercaptoacetamide** is dissolved in purified, carbon dioxide-free water.
 - The solution is titrated with a standardized strong base solution (e.g., NaOH).

- The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
- A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the thiol (R-SH) and its conjugate base (R-S⁻) are equal.[\[19\]](#)[\[20\]](#)

Mandatory Visualizations

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like **N-(Methyl)mercaptoacetamide**, based on the standard OECD protocols.



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Caption: Workflow for Physicochemical Property Determination.

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